molecular formula C24H31FO7 B236655 Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate CAS No. 136440-73-8

Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate

Cat. No. B236655
CAS RN: 136440-73-8
M. Wt: 450.5 g/mol
InChI Key: QOEJEWOZMFGMLR-RSQYIHDOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate, also known as Fadrozole, is a nonsteroidal aromatase inhibitor. It is commonly used in scientific research to study the role of estrogen in various physiological processes.

Mechanism of Action

Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate works by inhibiting the enzyme aromatase, which is responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate reduces the amount of estrogen in the body. This reduction in estrogen levels can have a variety of effects on physiological processes, depending on the specific system being studied.
Biochemical and Physiological Effects
The biochemical and physiological effects of Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate depend on the specific system being studied. In the female reproductive system, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate can inhibit ovulation and disrupt the menstrual cycle. In bone metabolism, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate can reduce bone resorption and increase bone mineral density. In breast cancer, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate can inhibit the growth of estrogen receptor-positive tumors.

Advantages and Limitations for Lab Experiments

One advantage of using Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate in lab experiments is its specificity for the aromatase enzyme. This specificity allows researchers to study the effects of estrogen specifically, without interference from other hormones. However, Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain consistent levels of the drug over time.

Future Directions

There are several potential future directions for research on Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate. One area of interest is the development of more potent and selective aromatase inhibitors for use in breast cancer treatment. Another area of interest is the investigation of the effects of Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate on other physiological processes, such as cognition and immune function. Additionally, there is potential for the development of Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate analogs with improved pharmacokinetic properties.

Synthesis Methods

Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate is synthesized by reacting 11-hydroxyandrostenedione with ethyl chloroformate to form 11-ethoxycarbonyloxyandrostenedione. This compound is then reacted with trifluoroacetic anhydride and methanol to form the corresponding trifluoroacetate ester. Finally, the ester is reacted with methyl iodide to form Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate.

Scientific Research Applications

Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate is primarily used in scientific research to study the role of estrogen in various physiological processes. It is commonly used to investigate the effects of estrogen on bone metabolism, cardiovascular disease, and breast cancer. Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate is also used to study the effects of estrogen on the female reproductive system, including ovulation and menstruation.

properties

CAS RN

136440-73-8

Product Name

Fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate

Molecular Formula

C24H31FO7

Molecular Weight

450.5 g/mol

IUPAC Name

fluoromethyl (8S,9S,10R,11S,13S,14S)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate

InChI

InChI=1S/C24H31FO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16-,17-,18-,19+,22-,23-,24?/m0/s1

InChI Key

QOEJEWOZMFGMLR-RSQYIHDOSA-N

Isomeric SMILES

CCOC(=O)OC1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCF

SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCF

Canonical SMILES

CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCF

synonyms

FECH-androst
fluoromethyl 17-ethoxycarbonyloxy-11-hydroxyandrosta-1,4-dien-3-one-17-carboxylate

Origin of Product

United States

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